REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]([CH2:8][P:9](=[O:12])([OH:11])[OH:10])[CH:5]([CH3:7])[CH3:6].Cl.[OH2:14]>>[P:9]([CH2:8][NH:4][CH2:3][C:2]([OH:1])=[O:14])([OH:10])([OH:11])=[O:12].[CH:5]([N:4]([CH2:8][P:9]([OH:11])([OH:10])=[O:12])[CH2:3][C:2]([OH:14])=[O:1])([CH3:6])[CH3:7]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
315 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of dry
|
Type
|
ADDITION
|
Details
|
The reagents were mixed together well
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was flushed with N2
|
Type
|
CUSTOM
|
Details
|
at 315° C.
|
Type
|
ADDITION
|
Details
|
8 ml of water were introduced
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction was maintained at 300° C. for three hours while the internal pressure
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The vessel was then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
This solution was concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
the precipitated NaCl was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by ion exchange chromatography (Dowex 50×8-400)
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)CNCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 52% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CC(=O)O)CP(=O)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |